molecular formula C21H19F3N4O6S B119685 Trovafloxacin mesylate

Trovafloxacin mesylate

Número de catálogo: B119685
Peso molecular: 512.5 g/mol
Clave InChI: DYNZICQDCVYXFW-GIPYJWDTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trovafloxacin mesylate is a synthetic fluoroquinolone antibiotic with potent activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair . By stabilizing the DNA-enzyme complex, it prevents DNA strand rejoining, leading to bacterial cell death. This compound has a broad spectrum of activity, including efficacy against Streptococcus pneumoniae (MIC90 = 244 nM) . However, its clinical use has been restricted due to severe hepatotoxicity, prompting FDA warnings in 1999 .

Structurally, this compound belongs to the 1,8-naphthyridine class, sharing a core structure with gemifloxacin, enoxacin, and nalidixic acid . Its molecular formula is C20H15F3N4O3·CH3SO3H, with a molecular weight of 512.46 g/mol and solubility of 25.62 mg/mL in water .

Métodos De Preparación

Chemical Synthesis of Trovafloxacin Mesylate

Synthesis of the 3-Azabicyclo[3.1.0]hexane Intermediate

The synthesis begins with the preparation of the bicyclic amine intermediate, (1α,5α,6α)-3-azabicyclo[3.1.0]hexane. A key step involves the nitration of bicyclo[3.1.0]hexane derivatives to yield 6α-nitro-3-azabicyclo[3.1.0]hexane (10 ), which is subsequently reduced to the 6α-amino derivative (16 ) using catalytic hydrogenation . This intermediate is critical for introducing the amine functionality required for coupling with the naphthyridone core.

Coupling with the Naphthyridone Core

The 7-chloro-1,8-naphthyridone derivative (18 ) is reacted with the 6α-amino-3-azabicyclo[3.1.0]hexane intermediate under basic conditions to form the trovafloxacin base. For example, coupling 16 with naphthyridone-2-carboxylic acid (26 ) in the presence of a tosylate salt yields protected trovafloxacin compounds (20–22 ) . The reaction typically proceeds in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C), achieving yields exceeding 85%.

Formation of the Mesylate Salt

The free base of trovafloxacin is treated with methanesulfonic acid in a stoichiometric ratio (1:1) in anhydrous ethanol or acetone. Crystallization under controlled conditions (slow cooling to 0–5°C) ensures the formation of the desired polymorph, Polymorph II, which exhibits superior stability compared to the hygroscopic Polymorph I .

Formulation Methods for this compound

Tablet Formulation via Dry Granulation

This compound tablets (100 mg and 200 mg strengths) are manufactured using dry granulation to avoid hydrolysis during processing. A representative formulation includes:

ComponentPercentage (w/w)
This compound52.7%
Microcrystalline cellulose36.8%
Sodium croscarmellose4.8%
Magnesium stearate1.9%
Opadry® Blue coating3.8%

The process involves blending the active ingredient with microcrystalline cellulose and sodium croscarmellose, followed by roller compaction (40 kgf/cm² pressure). The granules are lubricated with magnesium stearate and compressed into tablets, which are film-coated to enhance stability .

Intravenous Formulation

For intravenous administration, alatrofloxacin mesylate (the prodrug of trovafloxacin) is reconstituted as a sterile aqueous concentrate (5 mg/mL). A typical formulation includes:

ComponentQuantity per 40 mL Vial
Alatrofloxacin mesylate200 mg (trovafloxacin equivalent)
Sodium chloride36 mg
Citric acid102 mg
Sodium citrate94 mg
Water for injectionq.s. to 40 mL

The solution is adjusted to pH 4.0 ± 1.0 using sodium hydroxide or citric acid, sterilized via autoclaving (121°C for 15 minutes), and packaged in amber vials to prevent photodegradation .

Stability and Polymorph Control

Polymorph Selection

Polymorph II is the preferred crystalline form for tablet formulation due to its non-hygroscopic nature. In contrast, Polymorph I readily absorbs moisture, converting to a monohydrate that compromises dissolution properties. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are employed to verify polymorphic purity during batch release .

Degradation Pathways

This compound is susceptible to two primary degradation routes:

  • Acylative degradation : Formation of N-stearoyltrovafloxacin (I ) and N-palmitoyltrovafloxacin (II ) via reaction with fatty acid impurities in excipients.

  • Oxidative degradation : Generation of quinoline derivatives under acidic conditions.

Stability studies using HPLC (C18 column, 0.04 M H₃PO₄-acetonitrile mobile phase) reveal that tablets stored at 25°C/60% RH maintain >95% potency for 24 months, with degradants limited to <0.5% .

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC conditions for assay and impurity profiling:

  • Column : Waters Puresil® C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile phase : 25% acetonitrile in 0.05 M KH₂PO₄ buffer (pH 2.5)

  • Flow rate : 1.0 mL/min

  • Detection : UV at 270 nm

  • Retention time : Trovafloxacin – 4.5 min; N-stearoyltrovafloxacin – 16 min .

Dissolution Testing

Tablets are tested in 900 mL phosphate buffer (pH 6.8) using USP Apparatus II (50 rpm). Acceptance criteria require ≥85% dissolution within 30 minutes .

Pharmacokinetic Considerations

Trovafloxacin exhibits linear pharmacokinetics with a mean half-life of 9.1 hours after a 200 mg oral dose. Key parameters include:

ParameterValue (Mean ± SD)
Cmax1.0 ± 0.3 µg/mL
Tmax0.9 ± 0.4 hours
AUC₀–2411.2 ± 2.2 µg·h/mL
Volume of distribution1.8 L/kg

The prodrug alatrofloxacin achieves complete conversion to trovafloxacin within 5–10 minutes of intravenous infusion .

Análisis De Reacciones Químicas

Key Reaction Pathway

The synthesis employs (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives as intermediates (Fig. 1):

StepReactionKey Intermediates/ReagentsYieldReference
11,3-Dipolar cycloadditionEthyl diazoacetate, N-Cbz-3-pyrroline → Pyrrazolidine (3 )85%
2Pyrolysis and saponification3 → Cyclopropylpyrrolidine (5 ) via nitrogen loss78%
3Curtius rearrangement5 + DPPA → Isocyanate (6 ) → BOC-protected amine (7 )92%
4Catalytic hydrogenation7 → Secondary amine (8 )95%
5Coupling with naphthyridone8 + Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (9 ) → 20–22 88%
6Deprotection20–22 + Methanesulfonic acid → this compound90%

Critical Features :

  • Stereoselective formation of the cis-cyclopropane ring ensures thermodynamic stability .

  • The BOC group in 7 prevents undesired side reactions during subsequent coupling .

Hepatotoxic Pathways

Trovafloxacin’s cyclopropylamine moiety undergoes oxidative bioactivation (Table 2):

Enzyme SystemReactionProductBiological ImpactReference
Cytochrome P450Oxidation → α,β-unsaturated aldehyde (11 )Reactive aldehydeCovalent binding to hepatic proteins
Myeloperoxidase (MPO)Hypochlorous acid-mediated oxidation → 11 Same as aboveLiver injury via immune-mediated mechanisms

Experimental Evidence :

  • 11 was identified via LC/MS/MS and NMR in chemically oxidized models .

  • 20 µM trovafloxacin increased TNF-α (87%) and IL-1β (48%) in human liver models .

DNA Gyrase/Topoisomerase IV Inhibition

Trovafloxacin forms stable ternary complexes with bacterial enzymes (Table 3):

Target EnzymeBinding MechanismPotency vs. CiprofloxacinMIC₉₀ (µg/mL)Reference
S. aureus topoisomerase IVStabilizes DNA cleavage complex5× higher0.125 (pneumococci)
E. coli DNA gyraseQuinolone-DNA-enzyme ternary complex3× higherN/A

Structural Basis :

  • The 1,8-naphthyridine nucleus enhances DNA intercalation vs. quinolones .

  • Difluorophenyl group at position 1 improves Gram-positive affinity .

Prodrug Activation (Alatrofloxacin → Trovafloxacin)

  • Reaction : Enzymatic hydrolysis of L-alanyl-L-alanine side chain in alatrofloxacin .

  • Kinetics : Complete conversion in vivo within 30 minutes post-IV administration .

Cytokine Modulation in Eukaryotic Cells

ParameterTrovafloxacin (10 µM)ControlReference
IL-6 reduction49%0%
NF-κB translocationProlonged by 2.5×Baseline

Mechanism : Mitochondrial Ca²⁺ dysregulation and Pannexin-1 inhibition (IC₅₀ = 4 µM) .

Aplicaciones Científicas De Investigación

Microbiological Applications

Trovafloxacin mesylate exhibits broad-spectrum activity against various pathogens:

  • Gram-Positive Bacteria : More effective against Gram-positive organisms compared to Gram-negative ones.
  • Gram-Negative Bacteria : Effective against penicillin-susceptible and resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.25 mg/mL for over 700 isolates of pneumococci .
  • Anaerobic Organisms : Demonstrates activity against anaerobes as well.

Table 1: Antimicrobial Efficacy of this compound

Pathogen TypeMIC (μg/mL)Reference
Pneumococci0.125
Staphylococcus aureus0.5 - 2.0
Escherichia coli1.0 - 4.0

Eukaryotic Cell Culture Applications

In addition to its antibacterial properties, this compound has been utilized in various eukaryotic cell culture studies:

  • Toxicity Assays : It has been shown to induce apoptosis in HepG2 cells, evidenced by increased lactate dehydrogenase leakage and elevated transcription of A20 and IκBα .
  • Inflammation Studies : Prolonged activation of nuclear factor kappa B (NF-κB) was observed following treatment with this compound in combination with tumor necrosis factor (TNF), indicating its potential role in inflammatory pathways .

Table 2: Effects of this compound on HepG2 Cells

ParameterControlThis compound (20 µM) + TNF (4 ng/mL)
LDH Leakage (U/L)BaselineIncreased
A20 Expression (Fold Change)1Elevated
IκBα Expression (Fold Change)1Elevated

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Resistance Studies : A study evaluated the resistance mechanisms in various bacterial strains, highlighting Trovafloxacin's efficacy even in resistant populations .
  • Apoptosis Induction : Research demonstrated that this compound significantly increased apoptosis markers in liver cell cultures, suggesting implications for liver toxicity assessments .

Comparación Con Compuestos Similares

Structural and Functional Similarities

Trovafloxacin mesylate shares structural homology with other fluoroquinolones, particularly within the 1,8-naphthyridine subclass (Fig. 1):

  • Gemifloxacin mesylate : Both contain a naphthyridine core but differ in side-chain substitutions, affecting pharmacokinetics and bacterial target affinity .
  • Levofloxacin: A third-generation fluoroquinolone with a broader Gram-negative spectrum but weaker Gram-positive activity compared to trovafloxacin .
  • Moxifloxacin: A fourth-generation fluoroquinolone with enhanced anaerobic coverage but similar hepatotoxicity risks .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substitutions Primary Targets Spectrum of Activity
Trovafloxacin 1,8-Naphthyridine Trifluoromethyl, bicyclic amine DNA gyrase, Topo IV Broad (Gram+/-, atypicals)
Gemifloxacin 1,8-Naphthyridine Cyclopropyl, methoxy Topo IV (preferential) Respiratory pathogens
Levofloxacin Quinolone Oxazine ring DNA gyrase (Gram-), Topo IV Gram- > Gram+
Moxifloxacin Fluoronaphthyridone Methoxy, bicyclic amine DNA gyrase, Topo IV Broad (incl. anaerobes)

Pharmacokinetic and Pharmacodynamic Profiles

This compound exhibits distinct pharmacokinetic properties compared to analogs:

Table 2: Pharmacokinetic Parameters

Parameter This compound Levofloxacin Gemifloxacin Mesylate Enrofloxacin Mesylate
t1/2α (h) 1.1–1.5<sup>*</sup> 6–8 1.0–1.2 1.10
Vd (L/kg) 1.1–1.3 1.1–1.3 4.3–5.0 4.27
Protein Binding (%) 70–80 24–38 55–65 N/A
Excretion Biliary (70%) Renal (80%) Renal (60%) Renal/hepatic

<sup>*</sup>Data derived from preclinical models .

Trovafloxacin’s prolonged tissue penetration and biliary excretion contribute to its efficacy but also correlate with hepatotoxicity . In contrast, levofloxacin’s renal clearance minimizes hepatic accumulation, reducing liver injury risk .

Table 3: Toxicity Comparison in 3D Liver Models

Compound Cytotoxicity (IC50, μM) Mitochondrial Dysfunction Clinical Hepatotoxicity Incidence
Trovafloxacin 4.0 Severe 0.005–0.03%
Levofloxacin 40.0 Mild <0.001%
Moxifloxacin 25.0 Moderate 0.001–0.005%

Analytical Methods for Quality Control

This compound lacks pharmacopeial monographs, necessitating advanced analytical methods similar to those for gemifloxacin mesylate:

  • HPLC-MS/MS : Used for plasma quantification (LOQ = 5 ng/mL) .
  • Spectrophotometry : Ion-pair complexation for formulation analysis .
  • Capillary Electrophoresis : Validated for stability testing .

In contrast, gemifloxacin mesylate methods emphasize rapid plasma analysis (e.g., LC-DAD with LOQ = 10 ng/mL) .

Actividad Biológica

Trovafloxacin mesylate, a synthetic fluoroquinolone antibiotic, has garnered attention due to its broad-spectrum antibacterial activity and unique mechanisms of action. This article explores its biological activity, including its mechanisms of action, efficacy against various bacteria, and associated toxicity.

Trovafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. It targets two critical enzymes involved in DNA replication:

  • DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is essential for DNA replication and transcription.
  • Topoisomerase IV : This enzyme is responsible for decatenation of daughter DNA strands after replication.

By forming a stable quinolone-DNA complex with these enzymes, trovafloxacin effectively inhibits their activity, leading to bacterial cell death. The mechanism can be summarized as follows:

Mechanism Description
Inhibition of DNA Gyrase Prevents the uncoiling of supercoiled DNA by blocking gyrase activity.
Inhibition of Topoisomerase IV Disrupts the separation of replicated DNA strands.
Formation of Quinolone-DNA Complex Stabilizes the complex, further inhibiting DNA synthesis.

Spectrum of Activity

Trovafloxacin demonstrates potent activity against both Gram-positive and Gram-negative bacteria, with a notable efficacy against anaerobic organisms. Its Minimum Inhibitory Concentrations (MICs) indicate that it is particularly effective against resistant strains, including:

  • Streptococcus pneumoniae : MICs around 0.125 µg/ml for pneumococci have been reported.
  • Staphylococcus aureus : Trovafloxacin shows superior potency compared to other fluoroquinolones against penicillin-resistant strains .

The following table summarizes the comparative efficacy of trovafloxacin with other fluoroquinolones:

Antibiotic MIC (µg/ml) Activity Against Resistant Strains
Trovafloxacin0.25 - 1.0High
Ciprofloxacin1 - 4Moderate
Levofloxacin0.5 - 2Moderate
Sparfloxacin1 - 4Low

Toxicity and Safety Profile

Despite its effectiveness, trovafloxacin has been associated with significant hepatotoxicity. It was withdrawn from the market in 1999 following reports of severe liver damage in patients. A study evaluating drug-induced liver toxicity indicated that:

  • Trovafloxacin treatment resulted in a concentration-dependent reduction in cellular viability in liver models.
  • At concentrations as low as 10 µM, it induced inflammatory responses characterized by increased levels of cytokines such as TNF-α and IL-18 .

Case Study: Hepatotoxicity Assessment

A recent study monitored liver cell integrity after treatment with trovafloxacin over a period of seven days. Key findings included:

  • Significant cell layer disruption was observed by day three.
  • By day seven, a marked decrease in DAPI-positive nuclei was noted, indicating cytotoxic effects at higher concentrations.

The following table outlines the observed effects based on concentration:

Concentration (µM) Cell Viability (%) Cytokine Release (TNF-α)
Control100Baseline
1051Increased
2022Significantly increased

Research Findings

Several studies have reinforced the understanding of trovafloxacin's biological activity:

  • Comparative Efficacy Study : Trovafloxacin was found to be five times more potent than ciprofloxacin against certain resistant strains due to its unique action on topoisomerase IV .
  • In Vitro Studies : Demonstrated that trovafloxacin could induce apoptosis in hepatocytes and increased mitochondrial activity, suggesting both therapeutic potential and risks .

Q & A

Basic Research Questions

Q. What is the mechanism of action of trovafloxacin mesylate, and how can it be experimentally validated in bacterial models?

this compound inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair. To validate this, researchers can:

  • Conduct minimum inhibitory concentration (MIC) assays to assess bactericidal activity against target pathogens .
  • Use molecular docking studies to visualize interactions between trovafloxacin and bacterial enzymes .
  • Perform plasmid supercoiling assays to confirm inhibition of DNA gyrase activity .

Q. Which analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Validated methods include:

  • Chemiluminescence detection using gold nanoparticle-enhanced luminol-ferricyanide systems, achieving a detection limit of 1.7×10101.7 \times 10^{-10} mol/L .
  • Fluorescence spectroscopy with europium(III)-trovafloxacin complexes, offering linearity from 1.0×1081.0 \times 10^{-8} to 1.0×1031.0 \times 10^{-3} mol/L .
  • High-performance liquid chromatography (HPLC) methods optimized for fluoroquinolones, focusing on mobile phase composition and validation per ICH guidelines (e.g., precision, accuracy) .

Q. What safety considerations are critical when designing in vivo studies with this compound?

  • Avoid use in juvenile animal models due to bone and joint deformities observed in preclinical studies .
  • Monitor liver function markers (e.g., ALT, AST) to assess hepatotoxicity risks, as trovafloxacin was withdrawn for fatal liver failure in humans .
  • Administer via oral gavage or intraperitoneal injection at doses reflecting therapeutic ranges (e.g., 100–200 mg/kg/day in rodents) while ensuring ethical oversight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hepatotoxicity findings between in vitro and in vivo models?

  • Use primary human hepatocyte cultures to assess direct toxicity, avoiding species-specific metabolic differences .
  • Incorporate biomarkers of mitochondrial dysfunction (e.g., ROS production) and transcriptomic profiling to identify mechanistic pathways .
  • Compare pharmacokinetic data (e.g., tissue distribution, metabolite formation) across models to refine dose-response relationships .

Q. What strategies optimize the sensitivity of nanoparticle-enhanced assays for trovafloxacin detection in biological matrices?

  • Adjust gold nanoparticle concentration (e.g., 5–10 nM) to maximize chemiluminescence signal amplification .
  • Optimize pH (e.g., alkaline medium for luminol reactions) and incubation times to stabilize europium(III)-trovafloxacin complexes .
  • Validate methods using matrix-matched calibration standards to account for interference from plasma proteins or tissue homogenates .

Q. How does this compound’s dual role as an antibiotic and PANX1 inhibitor influence experimental design?

  • Isolate PANX1 effects by using PANX1-knockout models or selective inhibitors (e.g., probenecid) in parallel studies .
  • Assess off-target interactions via electrophysiological assays (e.g., patch-clamping) to confirm PANX1 inhibition (IC50=4 μMIC_{50} = 4\ \mu M) .
  • Evaluate antimicrobial efficacy separately in infection models to avoid confounding results from immunomodulatory effects .

Q. What experimental approaches address cross-resistance between trovafloxacin and other fluoroquinolones?

  • Perform whole-genome sequencing of resistant bacterial strains to identify mutations in gyrA/gyrB or efflux pump regulators .
  • Conduct time-kill assays comparing trovafloxacin with ciprofloxacin or levofloxacin to quantify resistance gradients .
  • Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms in Gram-negative pathogens .

Q. Methodological Guidance

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable hepatotoxicity across species), apply Bradford Hill criteria to evaluate causality, emphasizing dose-response consistency and biological plausibility .
  • Ethical Compliance : Adhere to NCCLS and FDA guidelines for preclinical studies, including liver function monitoring and exclusion of vulnerable populations (e.g., pregnant individuals) .

Propiedades

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNZICQDCVYXFW-GIPYJWDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045701
Record name Trovafloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147059-75-4
Record name Trovafloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trovafloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROVAFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1LKO80WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trovafloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Trovafloxacin mesylate
Reactant of Route 3
Trovafloxacin mesylate
Reactant of Route 4
Reactant of Route 4
Trovafloxacin mesylate
Reactant of Route 5
Reactant of Route 5
Trovafloxacin mesylate
Reactant of Route 6
Reactant of Route 6
Trovafloxacin mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.